
1-Cyclopropyl-4-phenyl-1,2-dihydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-4-phenyl-1,2-dihydropyridine is a compound belonging to the dihydropyridine family, which is known for its significant pharmacological properties. Dihydropyridines are a class of compounds that have been extensively studied for their biological activities, particularly in the field of cardiovascular medicine. The unique structure of this compound, which includes a cyclopropyl group and a phenyl group attached to the dihydropyridine ring, makes it an interesting subject for research and potential therapeutic applications.
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-4-phenyl-1,2-dihydropyridine can be achieved through various synthetic routes. One common method involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction typically proceeds under mild conditions and can be catalyzed by various catalysts to improve yield and selectivity .
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high throughput. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
1-Cyclopropyl-4-phenyl-1,2-dihydropyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or a fully saturated piperidine ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The phenyl and cyclopropyl groups can undergo electrophilic or nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine or piperidine derivatives.
Applications De Recherche Scientifique
1-Cyclopropyl-4-phenyl-1,2-dihydropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Dihydropyridine derivatives, including this compound, are investigated for their potential as calcium channel blockers, which are used to treat hypertension and other cardiovascular diseases
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-4-phenyl-1,2-dihydropyridine involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to a decrease in calcium influx into cells. This action is particularly relevant in the context of cardiovascular diseases, where calcium channel blockers are used to reduce blood pressure and prevent angina .
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-4-phenyl-1,2-dihydropyridine can be compared to other dihydropyridine derivatives, such as nifedipine and amlodipine. While all these compounds share a common dihydropyridine core, the presence of different substituents, such as the cyclopropyl and phenyl groups in this compound, imparts unique properties and potential therapeutic benefits .
Similar Compounds
- Nifedipine
- Amlodipine
- Felodipine
- Nicardipine
These compounds are widely used as calcium channel blockers in the treatment of cardiovascular diseases, and their comparison highlights the structural diversity and potential of dihydropyridine derivatives in medicinal chemistry .
Propriétés
Numéro CAS |
201010-69-7 |
|---|---|
Formule moléculaire |
C14H15N |
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
1-cyclopropyl-4-phenyl-2H-pyridine |
InChI |
InChI=1S/C14H15N/c1-2-4-12(5-3-1)13-8-10-15(11-9-13)14-6-7-14/h1-5,8-10,14H,6-7,11H2 |
Clé InChI |
ULKPCBRHNNCCKB-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)](/img/structure/B12580500.png)
![(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone]](/img/structure/B12580504.png)
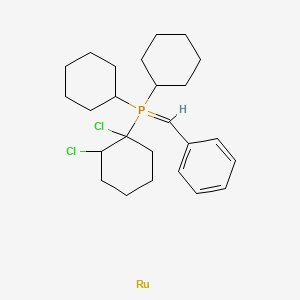
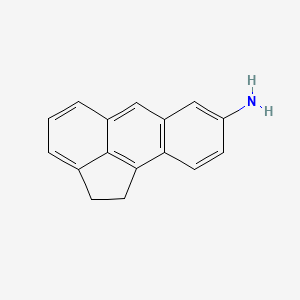
![(9-tert-Butyl-1,5-dioxaspiro[5.5]undecan-3-yl)(trimethyl)silane](/img/structure/B12580527.png)

![{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)](/img/structure/B12580529.png)
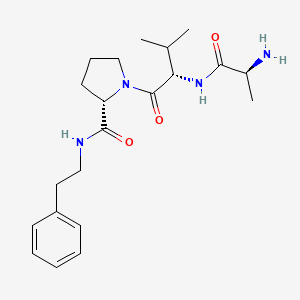
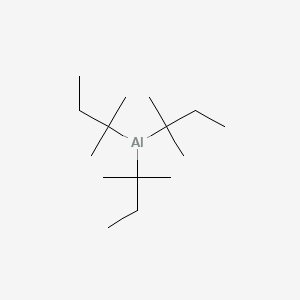
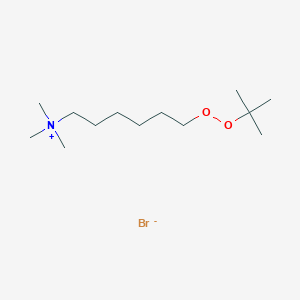
![4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine](/img/structure/B12580559.png)
![3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one](/img/structure/B12580560.png)
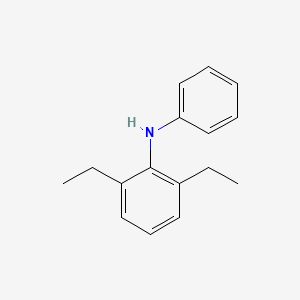
![Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane](/img/structure/B12580569.png)
